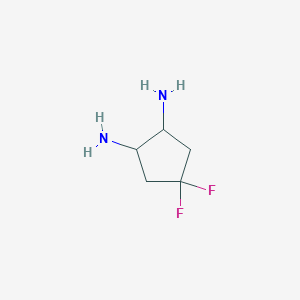
5-Cyclopropoxy-2-isopropylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-isopropylbenzaldehyde: is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzaldehyde core. This compound is primarily used in research and development settings and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-isopropylbenzaldehyde can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction , which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-Cyclopropoxy-2-isopropylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The cyclopropoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 5-Cyclopropoxy-2-isopropylbenzoic acid.
Reduction: 5-Cyclopropoxy-2-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropoxy-2-isopropylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: The cyclopropoxy group is known to impart stability and unique pharmacokinetic properties to molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-isopropylbenzaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the cyclopropoxy group can undergo ring-opening reactions under specific conditions. These reactions are facilitated by the compound’s electronic structure and the presence of reactive functional groups .
Vergleich Mit ähnlichen Verbindungen
2-Isopropylbenzaldehyde: Similar in structure but lacks the cyclopropoxy group.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Contains a cyclopropoxy group but has different substituents on the benzene ring.
Uniqueness: 5-Cyclopropoxy-2-isopropylbenzaldehyde is unique due to the presence of both the cyclopropoxy and isopropyl groups on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-9(2)13-6-5-12(7-10(13)8-14)15-11-3-4-11/h5-9,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZPZDVAMZERYOQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)OC2CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)












